Troponin I (104-115) is a synthetic peptide derived from the cardiac troponin I protein, which plays a critical role in muscle contraction regulation in both cardiac and skeletal muscles. This peptide is particularly significant in the clinical diagnosis of myocardial infarction, as it serves as a biomarker for heart damage. The full-length troponin I protein consists of several functional domains, with the 104-115 segment being crucial for its interaction with troponin C and its regulatory functions in muscle contraction.
Troponin I (104-115) is synthesized from cardiac troponin I, which is primarily produced in cardiomyocytes. The peptide is generated through chemical synthesis methods, allowing for precise control over its structure and purity. The compound has been cataloged under CAS number 98353-69-6, indicating its recognition in chemical databases and its availability for research and diagnostic applications .
Troponin I (104-115) falls under the category of biomarkers and peptide therapeutics. It is classified as a cardiac muscle protein that is involved in the regulatory mechanism of muscle contraction via calcium ion interactions. As a biomarker, it is utilized in various immunoassays to detect myocardial injury, particularly in acute coronary syndromes.
The synthesis of Troponin I (104-115) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form the desired peptide chain. Key steps include:
Technical details include maintaining controlled temperatures and pH levels during synthesis to prevent side reactions and ensure optimal yields .
The molecular structure of Troponin I (104-115) can be characterized using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography. This segment consists of a specific sequence of amino acids that contributes to its functional properties, particularly its ability to bind calcium ions through troponin C.
The molecular formula for Troponin I (104-115) can be represented based on its amino acid composition. The specific sequence contributes to its three-dimensional conformation, which is essential for its interaction with other troponin subunits.
Troponin I (104-115) participates in several biochemical reactions, primarily involving its binding to troponin C in the presence of calcium ions. This binding initiates conformational changes that regulate muscle contraction.
The interaction kinetics between Troponin I (104-115) and Troponin C can be analyzed using surface plasmon resonance techniques, which provide insights into binding affinities and reaction rates (kon and koff). These parameters are critical for understanding how effectively Troponin I regulates muscle contraction under physiological conditions .
The mechanism of action for Troponin I (104-115) involves calcium-mediated regulatory processes in muscle fibers. When calcium ions bind to Troponin C, it induces a conformational change that reduces the inhibitory effect of Troponin I on actomyosin interactions, facilitating muscle contraction.
This process can be quantitatively assessed through various assays that measure changes in force generation or biochemical activity in response to varying concentrations of calcium ions .
Troponin I (104-115) appears as a white powder when synthesized and is soluble in polar solvents such as water and dimethyl sulfoxide. Its melting point and stability can vary depending on formulation and storage conditions.
The peptide exhibits stability under physiological pH but may undergo degradation under extreme conditions such as high temperatures or prolonged exposure to light. Its reactivity with other biomolecules can be influenced by factors such as ionic strength and temperature .
Troponin I (104-115) has significant scientific uses primarily in clinical diagnostics:
The primary structure of troponin I (104-115) represents the minimal functional inhibitory sequence within cardiac and skeletal muscle troponin I. This dodecapeptide has the conserved sequence Ac-Gly104-Lys-Phe-Lys-Arg-Pro-Pro-Leu-Arg-Arg-Val-Arg115-NH₂ in vertebrates, with an acetylated N-terminus and amidated C-terminus enhancing its structural stability and biological activity [4]. The sequence features a cluster of basic residues (three arginines and two lysines) constituting over 50% of its composition, which is essential for electrostatic interactions with actin and troponin C (TnC). Positionally conserved residues include the hydrophobic Phe106 and Val114, flanked by charged residues that facilitate dual binding functionality [3] [9]. Systematic glycine-scanning mutagenesis studies have demonstrated that every residue contributes to maximal ATPase inhibition, with C-terminal arginines (R112, R115) being indispensable for TnC binding affinity [3]. The peptide's molecular weight is 1,550.93 Da, with elemental composition C₇₀H₁₂₃N₂₇O₁₃ and theoretical mass 1,549.9794 Da [1] [4].
Table 1: Primary Sequence and Functional Role of Conserved Residues in Troponin I (104-115)
Position | Residue | Functional Role | Conservation |
---|---|---|---|
104 | Gly | N-terminal flexibility, acetylation site | High |
105 | Lys | Electrostatic interactions with actin/TnC | High |
106 | Phe | Hydrophobic anchoring to TnC/actin | Absolute |
107 | Lys | Electrostatic recognition | Moderate |
108 | Arg | TnC binding in Ca²⁺-dependent manner | Absolute |
109 | Pro | Structural kink formation | High |
110 | Pro | Conformational flexibility modulation | High |
111 | Leu | Hydrophobic stabilization | Moderate |
112 | Arg | Actin binding and TnC interaction | Absolute |
113 | Arg | Actin binding and TnC interaction | Absolute |
114 | Val | Hydrophobic core integrity | Moderate |
115 | Arg | C-terminal anchoring to TnC | Absolute |
In the Ca²⁺-bound state, troponin I (104-115) adopts a dynamic tertiary structure characterized by an extended loop stabilized by hydrophobic clusters and proline-directed kinks. Nuclear Magnetic Resonance (NMR) studies reveal that residues Phe106-Val114 form an amphiphathic bend centered around Pro109-Pro110, facilitating simultaneous interactions with TnC's hydrophobic groove (via Phe106, Leu111, Val114) and actin's charged interface (via Arg112-Arg115) [7] [9]. Fluorescence anisotropy demonstrates that the N-terminal segment (Gly104-Arg108) exhibits higher rigidity (rotational correlation time: 14.1 s⁻¹) than the C-terminus, which undergoes Ca²⁺-dependent flexibility shifts. Specifically, Ca²⁺ dissociation increases the C-terminal flexibility by 40%, enabling its "fly-casting" mechanism to initiate relaxation [2]. The Pro109-Pro110 dipeptide acts as a molecular hinge, allowing transition between a TnC-bound quasi-helix (Ca²⁺-saturated state) and an actin-bound β-hairpin (Ca²⁺-free state) [8] [10]. This conformational switch is further modulated by phosphorylation at Ser106 (cardiac isoform), which introduces steric constraints that destabilize the TnC-bound conformation [6].
Key conserved residues mediate structural stability through ionic networks, hydrophobic packing, and allosteric modulation:
Table 2: Functional Consequences of Key Residue Mutations in Troponin I (104-115)
Residue | Mutation | Structural Consequence | Functional Impact |
---|---|---|---|
Phe107 | Phe→Ala | Loss of hydrophobic packing | 90% reduced ATPase inhibition |
Arg112 | Arg→Gly | Disrupted salt bridges | 70% lower TnC binding affinity |
Arg115 | Arg→Lys | Weakened electrostatic network | Delayed relaxation kinetics |
Pro109 | Pro→Ala | Reduced hinge flexibility | Impaired Ca²⁺-induced activation |
Ser106 | Ser→Asp (phosphomimetic) | Steric hindrance in TnC groove | 60% reduced contractile force |
Glycine substitutions disrupt the peptide's secondary structure propensity and functional dynamics. Multiglycine replacement studies demonstrate that Gly104 is critical for N-terminal acetylation, which stabilizes the peptide's N-cap. Gly→Ala mutation at position 104 increases helical content by 15% but reduces actin binding affinity due to reduced flexibility [3]. Conversely, glycine substitutions at Pro109-Pro110 (e.g., Pro109→Gly) decrease the helical propensity in the TnC-bound state by 40%, as quantified by circular dichroism spectroscopy. This destabilization stems from the loss of proline's ring structure, which normally restricts φ-angles to –60° and reinforces the kink geometry [10]. Functionally, glycine mutants exhibit reduced inhibition of actomyosin ATPase activity: single-glycine replacements decrease inhibition by 30–50%, while double-glycine analogs (e.g., G109/G110) show >70% loss of inhibition. This correlates with accelerated proteolytic degradation rates (2-fold increase in trypsin sensitivity), confirming that glycine substitutions destabilize the bioactive conformation [3] [4]. Molecular dynamics simulations reveal that glycine introduces excessive backbone flexibility, allowing the peptide to sample non-productive conformations that impede optimal TnC or actin engagement [10].
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